PhenoFluor(c)Mix

Vue d'ensemble

Description

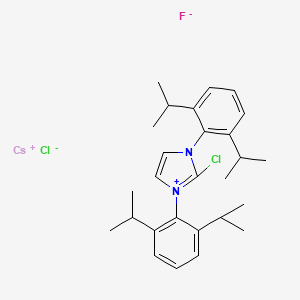

PhenoFluor©Mix is a stable reagent used for the deoxyfluorination of phenols . It is a mixture of N,N’-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride and CsF in a 1:2 weight ratio . It is particularly useful for deoxyfluorination of phenols, including electron-deficient, electron-rich, and heterocyclic phenols .

Synthesis Analysis

PhenoFluor©Mix is synthesized on a decagram scale and formulated as a toluene solution . This formulation helps to overcome challenges associated with the moisture sensitivity of the reagent . The synthesis process involves nucleophilic fluorination of the chloroimidazolium salt with CsF .Molecular Structure Analysis

The molecular structure of PhenoFluor©Mix is represented by the SMILES string[Cs]F.Cl[C+]1=NC)C=CC=C2C(C)C)C=CN1C3=C(C(C)C)C=CC=C3C(C)C.[Cl-] . Chemical Reactions Analysis

PhenoFluor©Mix is used for the deoxyfluorination of phenols . It reacts with phenolic hydroxyl groups and aliphatic hydroxyl groups to give the corresponding fluorides .Physical And Chemical Properties Analysis

PhenoFluor©Mix is a powder with a melting point of 228.65 °C .Applications De Recherche Scientifique

Practical Chemoselective Deoxyfluorination

PhenoFluorMix, a combination of N,N'-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride and CsF, is used for deoxyfluorination of phenols and heterocycles. It overcomes hydrolysis challenges associated with PhenoFluor, is stable in air, and can be prepared on a decagram scale. This reagent is practical for a variety of phenols and heterocycles (Fujimoto & Ritter, 2015).

Concerted Nucleophilic Aromatic Substitution

PhenoFluorMix enables a concerted nucleophilic aromatic substitution reaction (CSNAr) through a single neutral four-membered transition state. This method is distinct from conventional SNAr chemistry and is more substrate-tolerant. It allows deoxyfluorination of both phenols and alcohols, and is particularly useful in synthesizing 18F-labeled molecules for PET imaging, due to its high functional group tolerance and reliable side-product profile (Neumann & Ritter, 2017).

PhenoFluor: New Formulations and Applications

A new toluene solution formulation of PhenoFluor has been developed, reducing moisture sensitivity and expanding its use for heteroaromatics. This advancement in formulation signifies an enhancement in the practical application and scope of PhenoFluorMix in scientific research (Fujimoto, Becker, & Ritter, 2014).

Deoxyfluorination of Alcohols

AlkylFluor, a novel salt analogue of PhenoFluor, has been introduced for the deoxyfluorination of alcohols. This method shows high yield and practicality for various alcohol substrates, representing an extension of the PhenoFluorMix application range (Goldberg, Shen, Li, & Ritter, 2016).

Orientations Futures

Propriétés

IUPAC Name |

cesium;2-chloro-1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-1-ium;chloride;fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36ClN2.ClH.Cs.FH/c1-17(2)21-11-9-12-22(18(3)4)25(21)29-15-16-30(27(29)28)26-23(19(5)6)13-10-14-24(26)20(7)8;;;/h9-20H,1-8H3;1H;;1H/q+1;;+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHNDOFVAHQKSBA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)N2C=C[N+](=C2Cl)C3=C(C=CC=C3C(C)C)C(C)C.[F-].[Cl-].[Cs+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36Cl2CsFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

611.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

PhenoFluor(c)Mix | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1,4-Diazepan-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1435882.png)

![1-[(1,2-Oxazol-5-yl)methyl]piperazine dihydrochloride](/img/structure/B1435885.png)

![7-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B1435887.png)

![8,8-Difluoro-1-azaspiro[4.5]decane hydrochloride](/img/structure/B1435893.png)

![Methyl 2-azaspiro[3.4]octane-1-carboxylate hydrochloride](/img/structure/B1435895.png)

![2-[3-(3-Nitro-phenyl)-isoxazol-5-yl]-ethanol](/img/structure/B1435897.png)

![6-Methyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride](/img/structure/B1435899.png)

![tert-butyl N-[4-(aminomethyl)-4-fluorocyclohexyl]carbamate](/img/structure/B1435902.png)